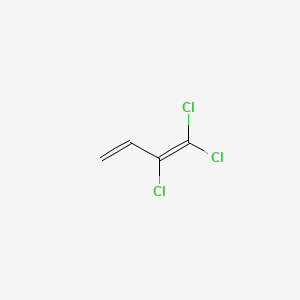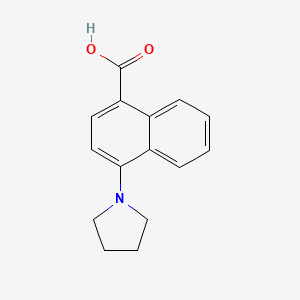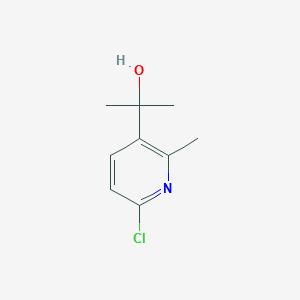
N-boc-3-bromo-2-fluoro-5-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-boc-3-bromo-2-fluoro-5-methylaniline is an organic compound with a complex structure that includes bromine, fluorine, and methyl groups attached to a phenyl ring, along with a tert-butyl carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituentsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
N-boc-3-bromo-2-fluoro-5-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the phenyl ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phenylcarbamates, while coupling reactions can produce biaryl compounds with extended conjugation .
科学研究应用
N-boc-3-bromo-2-fluoro-5-methylaniline has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The tert-butyl carbamate group can also play a role in modulating the compound’s stability and reactivity .
相似化合物的比较
Similar Compounds
N-boc-3-bromo-2-fluoro-5-methylaniline: shares similarities with other phenylcarbamates that have different substituents on the phenyl ring, such as tert-butyl 3-bromo-2-fluoro-5-methoxyphenylcarbamate and tert-butyl 3-bromo-2-fluoro-5-chlorophenylcarbamate.
Uniqueness
The unique combination of bromine, fluorine, and methyl groups on the phenyl ring, along with the tert-butyl carbamate group, gives tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate distinct chemical properties.
属性
分子式 |
C12H15BrFNO2 |
|---|---|
分子量 |
304.15 g/mol |
IUPAC 名称 |
tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-7-5-8(13)10(14)9(6-7)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |
InChI 键 |
BSBUYMURKFVOJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)F)NC(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2,2,6-Trimethylcyclohexyl)oxy]pentan-2-OL](/img/structure/B8729885.png)








![Ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8729941.png)
